(1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone
Description
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(1-amino-5-ethylpyrrol-2-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H13N3O/c1-2-10-5-6-11(15(10)13)12(16)9-4-3-7-14-8-9/h3-8H,2,13H2,1H3 |
InChI Key |
IEJUVZDCPAOEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1N)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Preparation of Pyrrole Intermediate :
- Pyrrole derivatives are synthesized by reacting substituted amines with diketones under acidic or basic conditions.
- Example: Ethyl-substituted pyrroles can be prepared using ethyl acetoacetate and ammonium acetate.
Synthesis of Pyridine Intermediate :
- Pyridine derivatives are typically prepared via electrophilic substitution reactions.
- Example: Functionalized pyridines can be synthesized by reacting pyridine with halogenated compounds in the presence of a base.
-
- The pyrrole and pyridine intermediates are coupled using condensation reactions facilitated by catalysts like sodium hydride or dimethylformamide (DMF).
- Example: Ketones or aldehydes are used to form the methanone linkage between the two rings.
Detailed Experimental Protocols
Method 1: Microwave-Assisted Synthesis
Microwave-assisted reactions have been employed to accelerate the formation of complex organic molecules, including (1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone .
Reagents :
- Pyrrole derivative
- Pyridine derivative
- Catalyst: HCl (cat.)
- Solvent: 1-butanol
-
- Mix the pyrrole and pyridine intermediates in 1-butanol.
- Add catalytic HCl and stir at 130°C for 3 hours under microwave conditions.
- Purify the product via flash column chromatography using a methanol/dichloromethane eluent.
Yield :
Method 2: Reflux Condensation
Traditional reflux methods are also used for synthesizing this compound, particularly when microwave equipment is unavailable.
Reagents :
- Pyrrole derivative
- Pyridine derivative
- Solvent: Dimethylformamide (DMF)
-
- Combine the intermediates in DMF and heat under reflux conditions for 12 hours.
- Cool the reaction mixture and extract the product using ethyl acetate.
- Purify via recrystallization or silica gel chromatography.
Yield :
Purification Techniques
After synthesis, purification is essential to isolate the desired product and remove impurities:
-
- Use silica gel columns with dichloromethane/methanol as eluents.
-
- Dissolve crude product in ethanol or isopropanol and cool slowly to obtain pure crystals.
Analytical Characterization
The synthesized compound is characterized using techniques such as:
Nuclear Magnetic Resonance (NMR) :
- Proton ($$ ^1H $$) and Carbon ($$ ^13C $$) NMR spectra confirm structural integrity.
-
- Provides molecular weight confirmation ($$ M+H $$).
-
- Identifies functional groups like amino (-NH$$_2$$) and ketone (-C=O).
Data Table: Summary of Methods
| Method | Reagents Used | Conditions | Yield (%) | Purification |
|---|---|---|---|---|
| Microwave-Assisted | Pyrrole, Pyridine, HCl, Butanol | 130°C, Microwave | ~19 | Flash Chromatography |
| Reflux Condensation | Pyrrole, Pyridine, DMF | Reflux for 12 hours | ~45 | Silica Gel Chromatography |
| Extraction-Based | Organic phases with ethyl acetate | Neutralization & drying | Variable | Rectification |
Notes on Optimization
To improve yields and efficiency:
- Employ high-purity reagents to minimize side reactions.
- Optimize reaction temperature and time based on pilot experiments.
- Consider alternative catalysts like trifluoromethanesulfonic acid for better coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional characteristics of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone can be contextualized by comparing it to three closely related methanone derivatives:
Structural Analogs and Substituent Effects
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone (CAS 790263-24-0) Molecular Formula: C₁₂H₁₂BrN₃O Key Differences: A bromine atom replaces the hydrogen at position 5 of the pyridine ring. Impact:
- Molecular Weight : Increases from ~215.26 g/mol (target compound) to 294.15 g/mol.
- Stability : Halogenation could improve thermal stability, as seen in other brominated aromatics .
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (CAS 110951-48-9) Molecular Formula: C₁₅H₁₈N₂O Key Differences: A phenyl group replaces the pyridine ring, and a methyl group is added at position 2 of the pyrrole. Impact:
- Steric Effects : The bulky phenyl group may reduce solubility in polar solvents but enhance π-π stacking in crystalline phases.
- Hydrogen Bonding : The absence of pyridine’s nitrogen reduces hydrogen-bonding capacity compared to the target compound .
Di(1H-tetrazol-5-yl)methanone Oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) Key Differences: These feature tetrazole rings instead of pyrrole/pyridine systems. Impact:
- Thermal Stability : Decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to extensive hydrogen-bonding networks. This suggests that the target compound’s stability may depend on similar intermolecular interactions .
Comparative Data Table
Research Findings and Trends
- Thermal Behavior: Methanone derivatives with hydrogen-bonding networks (e.g., tetrazole-based compounds) exhibit superior thermal stability compared to less polar analogs. The target compound’s stability may fall between brominated (higher MW) and phenyl-substituted (lower H-bonding) variants .
- Synthetic Flexibility : Analogous compounds are synthesized via nucleophilic acyl substitution or condensation, suggesting the target compound could be prepared using similar methodologies .
- Crystallography: Related compounds crystallize in orthorhombic systems (e.g., space group Pbc2₁), indicating that the target’s crystal packing may rely on pyrrole-pyridine π-stacking and amino-pyridine H-bonds .
Biological Activity
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring fused with a pyridine moiety, which is known to enhance biological activity due to the electron-rich nature of these heterocycles. The specific structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole and pyridine derivatives. For instance, compounds similar to (1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone have shown significant growth inhibition across various cancer cell lines.
Case Study: NCI-60 Cell Line Screen
A comprehensive screening against the NCI-60 panel revealed that pyrrole derivatives exhibited potent cytotoxicity. In particular, derivatives with similar structural features showed an average growth inhibition percentage (GP) of approximately 74.3% against leukemia cell lines, with some compounds achieving over 87% GP inhibition in specific cases .
| Cell Line | Average GP Inhibition (%) | Concentration (M) |
|---|---|---|
| Leukemia | 87.33 | |
| Prostate Cancer | 78.0 | |
| Breast Cancer | 76.4 | |
| Melanoma (MDA-MB-435) | 54.59 |
The mechanism by which (1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone exerts its effects may involve the inhibition of critical pathways in cancer cell proliferation. Studies suggest that these compounds can induce apoptosis and inhibit cell cycle progression through various signaling pathways, including:
- Inhibition of Tyrosine Kinases : Compounds with similar structures have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell signaling.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone is essential for assessing its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics, but further research is needed to evaluate its metabolism and elimination pathways.
Safety Profile
While no direct toxicity studies on this specific compound have been reported, related pyrrole derivatives have demonstrated low toxicity profiles in preclinical models. Continuous monitoring of side effects during clinical trials will be critical for establishing safety.
Q & A
Basic Question: What are the recommended synthetic routes for (1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrrole core via Paal-Knorr condensation or cyclization of γ-keto amines, with ethyl substituents introduced via alkylation .
- Step 2: Coupling the pyrrole amine to the pyridine carbonyl group using Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling .
- Optimization: Adjust catalysts (e.g., Pd/Cu for coupling), solvent polarity (DMF or THF), and temperature (60–120°C) to improve yield. Monitor intermediates via TLC/HPLC .
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (1H/13C): Assign peaks for the pyrrole NH2 (δ 5.8–6.2 ppm), pyridine protons (δ 7.5–8.5 ppm), and ethyl group (δ 1.2–1.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (calculated: ~245 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolve 3D structure to confirm bond angles and hydrogen bonding (e.g., amino-pyridine interactions), as demonstrated for related pyrrolidinylmethanones .
Advanced Question: How to design experiments to study its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., pyridinylmethanones interacting with kinase or GPCR families) .
- Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination.
- Binding Affinity: Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure KD values .
- Cellular Models: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to known bioactive pyrrole derivatives .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Methodological Answer:
- Replicate Studies: Ensure identical conditions (pH, temperature, cell lines) and compound purity (>95% via HPLC) .
- Orthogonal Assays: Validate results using multiple methods (e.g., enzymatic vs. cellular assays) to rule out assay-specific artifacts .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying ethyl/pyridinyl groups) to isolate functional groups responsible for activity .
Advanced Question: What computational methods are effective in predicting the compound’s physicochemical properties and binding modes?
Methodological Answer:
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict solubility and bioavailability .
- Molecular Docking: Simulate binding to protein targets (e.g., using AutoDock Vina) with pyridine as a hydrogen bond acceptor and pyrrole NH2 as a donor .
- MD Simulations: Run 100-ns trajectories to assess stability of ligand-target complexes and identify key binding residues .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/storage .
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- First Aid: In case of skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
Advanced Question: How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and analyze degradation products via LC-MS .
- Light Sensitivity: Compare NMR spectra of light-exposed vs. dark-stored samples to detect photodegradation .
- Cyclic Freeze-Thaw: Assess aggregation or decomposition after 5 cycles (-20°C to 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
